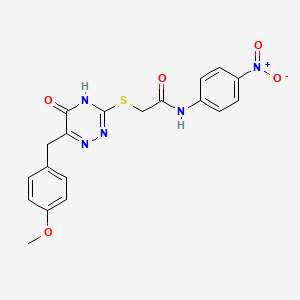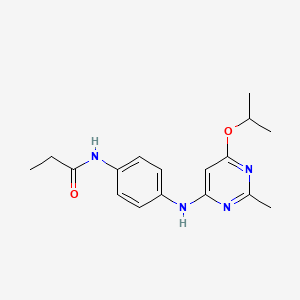![molecular formula C12H12F3N3OS B2706903 N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2380192-62-9](/img/structure/B2706903.png)
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an amine group. The compound also contains a thiophene ring and a methoxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic synthesis. A possible route might include:
Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Thiophene and Methoxy Groups: These groups can be introduced through substitution reactions, often using thiophene derivatives and methoxy-containing reagents.
Final Coupling: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methoxyethyl)-4-(trifluoromethyl)pyrimidin-2-amine: Lacks the thiophene ring.
N-(2-Thiophen-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine: Lacks the methoxy group.
N-(2-Methoxy-2-thiophen-3-ylethyl)pyrimidin-2-amine: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the methoxy and thiophene groups, along with the trifluoromethyl group, makes N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Propriétés
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3OS/c1-19-9(8-3-5-20-7-8)6-17-11-16-4-2-10(18-11)12(13,14)15/h2-5,7,9H,6H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYDBBYTVYSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=CC(=N1)C(F)(F)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2706822.png)





![6-imino-N-(3-methoxypropyl)-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2706834.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride](/img/structure/B2706835.png)



![5-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2706839.png)
![1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B2706840.png)
![Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B2706841.png)
